Cas no 1785096-99-2 (1-(Oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride)
1-(Oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- EN300-1614242
- 1-(Oxolan-3-yl)-1H-pyrazole-5-sulfonylchloride
- 1-(Oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride
- 1785096-99-2
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- Inchi: 1S/C7H9ClN2O3S/c8-14(11,12)7-1-3-9-10(7)6-2-4-13-5-6/h1,3,6H,2,4-5H2
- InChI Key: RQRTVRFIGNMYFS-UHFFFAOYSA-N
- SMILES: ClS(C1=CC=NN1C1COCC1)(=O)=O
Computed Properties
- Exact Mass: 236.0022410g/mol
- Monoisotopic Mass: 236.0022410g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 69.6Ų
1-(Oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1614242-0.05g |
1-(oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride |
1785096-99-2 | 0.05g |
$1272.0 | 2023-06-04 | ||
| Enamine | EN300-1614242-0.1g |
1-(oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride |
1785096-99-2 | 0.1g |
$1332.0 | 2023-06-04 | ||
| Enamine | EN300-1614242-0.25g |
1-(oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride |
1785096-99-2 | 0.25g |
$1393.0 | 2023-06-04 | ||
| Enamine | EN300-1614242-0.5g |
1-(oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride |
1785096-99-2 | 0.5g |
$1453.0 | 2023-06-04 | ||
| Enamine | EN300-1614242-1.0g |
1-(oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride |
1785096-99-2 | 1g |
$1515.0 | 2023-06-04 | ||
| Enamine | EN300-1614242-2.5g |
1-(oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride |
1785096-99-2 | 2.5g |
$2969.0 | 2023-06-04 | ||
| Enamine | EN300-1614242-5.0g |
1-(oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride |
1785096-99-2 | 5g |
$4391.0 | 2023-06-04 | ||
| Enamine | EN300-1614242-10.0g |
1-(oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride |
1785096-99-2 | 10g |
$6512.0 | 2023-06-04 | ||
| Enamine | EN300-1614242-50mg |
1-(oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride |
1785096-99-2 | 50mg |
$1272.0 | 2023-09-23 | ||
| Enamine | EN300-1614242-100mg |
1-(oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride |
1785096-99-2 | 100mg |
$1332.0 | 2023-09-23 |
1-(Oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 1-(Oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride
Professional Introduction to Compound with CAS No. 1785096-99-2 and Product Name: 1-(Oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride
The compound with the CAS number 1785096-99-2 and the product name 1-(Oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure incorporates both an oxolan moiety and a pyrazole ring, which are well-documented for their diverse biological activities. The presence of a sulfonyl chloride functional group further enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
In recent years, there has been a growing interest in heterocyclic compounds due to their broad spectrum of biological activities. The pyrazole scaffold, in particular, is widely recognized for its role as a pharmacophore in various therapeutic agents. Its versatility allows for modifications that can fine-tune its pharmacological properties, making it an attractive candidate for drug discovery. The incorporation of an oxolan ring into the pyrazole structure introduces additional functionality, which can influence the compound's interactions with biological targets. This combination has been explored in several studies aimed at developing novel bioactive molecules.
The sulfonyl chloride group attached to the pyrazole ring in 1-(Oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride is particularly noteworthy. Sulfonyl chlorides are known for their reactivity in nucleophilic substitution reactions, which makes them useful in constructing more complex molecular architectures. This property has been leveraged in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The ability to introduce this group into a pyrazole-based framework opens up numerous possibilities for further chemical manipulation and functionalization.
Recent research has highlighted the potential of 1-(Oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride as a building block for the development of new drugs. Studies have demonstrated its utility in synthesizing derivatives with enhanced biological activity. For instance, modifications of the oxolan ring have been shown to modulate the binding affinity of the compound to specific enzymes and receptors. Similarly, alterations to the pyrazole core have been investigated for their impact on metabolic stability and pharmacokinetic properties. These findings underscore the importance of this compound in medicinal chemistry.
The synthesis of 1-(Oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride involves a multi-step process that requires careful optimization to ensure high yield and purity. The reaction sequence typically begins with the functionalization of the pyrazole ring followed by the introduction of the oxolan moiety. The final step involves the conversion of a hydroxyl group into a sulfonyl chloride, which is achieved through reaction with phosphorus pentachloride or thionyl chloride. Each step must be carefully monitored to avoid side reactions that could compromise the integrity of the product.
In terms of applications, 1-(Oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride has shown promise in several areas of research. One notable application is in the development of kinase inhibitors, where its structural features allow it to interact effectively with target enzymes. Additionally, it has been explored as a precursor for compounds with anti-inflammatory and anti-cancer properties. The ability to modify its structure further enhances its versatility, making it a valuable tool for synthetic chemists working on drug discovery projects.
The compound's reactivity also makes it suitable for use in material science applications beyond pharmaceuticals. For example, it can be employed in the synthesis of polymers and coatings that exhibit unique chemical properties due to its functional groups. This interdisciplinary approach highlights the broad utility of 1-(Oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride and underscores its significance in both academic and industrial research.
As research continues to evolve, new methodologies for synthesizing and modifying this compound are being developed. Advances in computational chemistry have enabled researchers to predict and optimize reaction pathways more efficiently than ever before. These tools are particularly valuable when dealing with complex molecules like 1-(Oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride, where subtle changes in structure can significantly impact biological activity.
The future prospects for this compound are promising, with ongoing studies exploring its potential in various therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield novel derivatives with improved efficacy and safety profiles. As our understanding of biological systems grows, so too will our ability to harness compounds like 1-(Oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride for therapeutic benefit.
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